molecular formula C9H5BrClFO B2660420 (E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride CAS No. 676348-49-5

(E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride

Cat. No.: B2660420
CAS No.: 676348-49-5
M. Wt: 263.49
InChI Key: ONNSHVOIAONFKC-DUXPYHPUSA-N
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Description

(E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride is an organic compound with the molecular formula C9H5BrClFO It is a derivative of acryloyl chloride, featuring a bromo and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride typically involves the Wittig reaction. For instance, one method involves reacting 4-bromo-2-fluorobenzaldehyde with methyltriphenylphosphoranylidene acetate in toluene at 80°C for one hour . This reaction yields the corresponding (E)-methyl 3-(4-bromo-2-fluorophenyl)acrylate, which can then be converted to the acryloyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Wittig reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acryloyl chloride group.

    Addition Reactions: The double bond in the acryloyl moiety can undergo addition reactions with various nucleophiles.

    Oxidation and Reduction: The phenyl ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the acryloyl chloride group.

    Catalysts: Catalysts like palladium or copper may be used to facilitate certain substitution reactions.

    Solvents: Toluene, dichloromethane, and other organic solvents are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would produce an ester.

Scientific Research Applications

(E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride is unique due to the combination of the bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and the properties of the resulting derivatives. This makes it a valuable compound for the synthesis of novel materials and molecules with specific characteristics.

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1-5H/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNSHVOIAONFKC-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-49-5
Record name 676348-49-5
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